molecular formula C₂₃H₃₀N₂O₄ B136389 Mitragynine CAS No. 4098-40-2

Mitragynine

Cat. No. B136389
CAS RN: 4098-40-2
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N
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Description

Mitragynine is a naturally occurring indole alkaloid that can be isolated from the leaves of Mitragyna speciosa, also known as kratom, a psychoactive medicinal plant. It is known for its analgesic effects mediated by opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) and has therapeutic potential for pain management with limited adverse effects compared to classical opioids like morphine. Mitragynine and its diastereomers have been the subject of extensive pharmacological and toxicological studies to understand their structure-activity relationships and potential as analgesic candidates .

Synthesis Analysis

Molecular Structure Analysis

Mitragynine is classified as a corynantheine-type monoterpenoid indole alkaloid. Its molecular structure is characterized by several rings, including a tetracyclic core and a piperidine ring, which are crucial for its interaction with opioid receptors. The stereochemistry of mitragynine is important for its biological activity, and the difference in stereochemical configuration can lead to variations in bioactivity among its diastereomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mitragynine are complex and require precise control over reaction conditions and stereochemistry. Key reactions include the Pictet-Spengler reaction to form the core indole structure, the Tsuji-Trost reaction for ring closure, and the Larock heteroannulation for constructing the indole ring system. Reductive cyclization methods have also been employed to form the piperidine ring .

Physical and Chemical Properties Analysis

Mitragynine is a compound with potent biological activity, particularly as an analgesic. It has been shown to bind to opioid receptors, especially MOR, to exert its analgesic effect. The physical properties, such as solubility and stability, are influenced by its complex molecular structure. The chemical properties, including reactivity and interaction with biological targets, are determined by the functional groups present in the molecule and its overall three-dimensional shape .

Case Studies and Clinical Relevance

Scientific Research Applications

Analgesic Properties

Mitragynine, a major alkaloidal component in Mitragyna speciosa, exhibits analgesic activity mediated by opioid receptors. It was found that oxidative derivatives of mitragynine, like mitragynine pseudoindoxyl and 7-hydroxymitragynine, are opioid agonists with higher potency than morphine (Takayama et al., 2002).

Antidepressant-like Effects

Research on mice models of depression showed that mitragynine isolated from Mitragyna speciosa Korth exhibits an antidepressant effect. This effect is possibly mediated by an interaction with the neuroendocrine system of the hypothalamic-pituitary-adrenal (HPA) axis (Idayu et al., 2011).

Cognitive Effects

Chronic administration of mitragynine can alter cognitive behavioral functions in mice, as evidenced by a study which showed changes in memory and motor activity (Apryani et al., 2010).

Anti-inflammatory Properties

Mitragynine has shown to inhibit COX-2 mRNA expression and prostaglandin E₂ production in LPS-stimulated RAW264.7 macrophage cells, suggesting its potential use in treating inflammatory conditions (Utar et al., 2011).

Metabolism and Pharmacokinetics

Mitragynine undergoes extensive metabolism, primarily through the CYP3A4 enzyme, in human liver microsomes. This process is important for its pharmacological activity and potential drug interactions (Kamble et al., 2019).

Cardiotoxicity Evaluation

A study on human induced pluripotent stem cell-derived cardiomyocytes indicated that Mitragynine and its analogues may potentiate Torsade de Pointes through inhibition of the rapid delayed rectifier potassium current (I Kr) (Lu et al., 2014).

Effects on Neuronal Function

Mitragynine impairs spatial learning and hippocampal synaptic transmission in rats, indicating its significant impact on cognitive processes (Hassan et al., 2019).

Effects on Opioid Withdrawal

Mitragynine mitigates the severity of opiate withdrawal syndrome in zebrafish, indicating its potential use in addiction treatment (Khor et al., 2011).

Safety And Hazards

Mitragynine has been associated with dependency, cognitive decline, and digestive system issues . It is also noted for its psychoactive, stimulant, and sedative effects depending on the dosage level .

Future Directions

Future research should focus on understanding the dose-response relationship of Mitragynine in preclinical and clinical studies. PKPD modeling would serve as a better method to understand this relationship . This is essential for the development of Mitragynine as an alternative medicinal drug for pain management .

properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
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Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
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Mechanism of Action

... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms.
Record name Mitragynine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mitragynine

Color/Form

White amorphous powder

CAS RN

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Record name Mitragynine
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Record name Mitragynine
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Record name (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester
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Record name MITRAGYNINE
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Record name Mitragynine
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Record name Mitragynine
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Melting Point

104 °C
Record name Mitragynine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,890
Citations
S Trakulsrichai, K Sathirakul… - Drug design …, 2015 - Taylor & Francis
… , mitragynine, is one of the promising new chemical substances to be developed as a new drug. The aim of this study was to examine the pharmacokinetics of mitragynine … mitragynine …
Number of citations: 124 www.tandfonline.com
FW Suhaimi, NHM Yusoff, R Hassan, SM Mansor… - Brain research …, 2016 - Elsevier
… reports on mitragynine and other M. speciosa extracts. M. … Physicochemical properties of mitragynine have been … its main indole alkaloid, mitragynine suggest both therapeutic …
Number of citations: 103 www.sciencedirect.com
T Karunakaran, KZ Ngew, AAD Zailan… - Frontiers in …, 2022 - frontiersin.org
… aspects of mitragynine and its … of mitragynine and its diastereomers are discussed to render a comprehensive understanding of the pharmacological properties of mitragynine and its …
Number of citations: 16 www.frontiersin.org
D Singh, S Narayanan, B Vicknasingam - Brain Research Bulletin, 2016 - Elsevier
Introduction The objective of the paper was to highlight the differences in the traditional and non-traditional users of kratom in the South East Asian and Western contexts. Method A …
Number of citations: 199 www.sciencedirect.com
JM Holler, SP Vorce… - Journal of analytical …, 2011 - academic.oup.com
… Mitragynine may have contributed as well, but as … mitragynine toxicity in the cause of death. This is the first known publication of a case report involving propylhexedrine and mitragynine. …
Number of citations: 120 academic.oup.com
NHM Yusoff, FW Suhaimi, RK Vadivelu… - Addiction …, 2016 - Wiley Online Library
… We isolated mitragynine from the plant and performed a thorough investigation of its … chronic mitragynine administration, which closely resembles that of morphine. Acute mitragynine …
Number of citations: 145 onlinelibrary.wiley.com
DE Zacharias, RD Rosenstein, GA Jeffrey - Acta Crystallographica, 1965 - scripts.iucr.org
Mitragynine, C23H30N204, is an alkaloid containing the indolo [2, 3-a] quinolizine ring system sub-stituted with methoxyl, ethyl and methyl p-methoxyacrylyl groups. The structure was …
Number of citations: 44 scripts.iucr.org
Z Hassan, M Muzaimi, V Navaratnam… - Neuroscience & …, 2013 - Elsevier
… ► Kratom/Ketum is a plant preparation with the psychoactive compound mitragynine. … mitragynine analogues. ► There is evidence for an addiction potential of Kratom and mitragynine…
Number of citations: 385 www.sciencedirect.com
S Assanangkornchai, A Muekthong… - Substance use & …, 2007 - Taylor & Francis
This study describes patterns and consequences of chewing leaves of krathom, Mitragynine speciosa, Kroth., traditionally used by rural people in Thailand as a mild narcotic. We …
Number of citations: 148 www.tandfonline.com
C Schotte, Y Jiang, D Grzech, TTT Dang… - Journal of the …, 2023 - ACS Publications
… mitragynine. Here, we report the central biosynthetic steps responsible for the scaffold formation of mitragynine … mitragynine, the C-20 epimer speciogynine, and fluorinated analogues. …
Number of citations: 6 pubs.acs.org

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